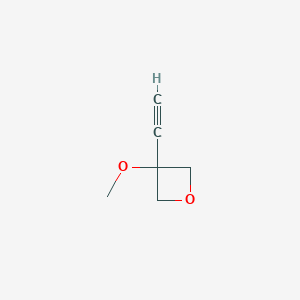

3-Ethynyl-3-methoxyoxetane

描述

Significance of Four-Membered Heterocycles in Synthetic Strategy

Four-membered heterocycles, particularly oxetanes, have garnered significant interest in medicinal chemistry and materials science. ethz.chrsc.orgacs.org The oxetane (B1205548) ring, a strained cyclic ether, is not merely a passive component of a molecule. Its incorporation can profoundly influence key physicochemical properties. For instance, oxetanes are often employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a way to modulate a compound's metabolic stability, aqueous solubility, and lipophilicity. acs.orgchemrxiv.org The inherent ring strain of approximately 106 kJ/mol contributes to their reactivity, yet 3,3-disubstituted oxetanes exhibit a notable tolerance to a range of synthetic conditions, making them robust building blocks. chemrxiv.orgresearchgate.net This combination of stability and the ability to impart desirable properties has established oxetanes as a valuable motif in drug discovery. nih.gov

The introduction of substituents at the 3-position of the oxetane ring can lead to a puckered conformation, which can be advantageous for biological activity by locking the molecule in a specific three-dimensional arrangement. acs.org This conformational constraint is a key feature that medicinal chemists exploit to enhance the binding affinity of a drug candidate to its biological target.

Role of Terminal Alkynes as Versatile Building Blocks

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are one of the most versatile functional groups in organic synthesis. chemrxiv.orgchemrxiv.org Their utility stems from the unique reactivity of the triple bond and the acidity of the terminal hydrogen atom. The sp-hybridized C-H bond is significantly more acidic than its sp2 and sp3 counterparts, allowing for its deprotonation to form a highly nucleophilic acetylide anion. This anion can then participate in a wide array of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular frameworks. chemrxiv.orgchemrxiv.org

Furthermore, the carbon-carbon triple bond itself is a hub of reactivity, readily undergoing addition reactions such as hydrogenation, halogenation, and hydration. chemrxiv.orgchemrxiv.org Perhaps most significantly in the context of modern chemistry, terminal alkynes are key participants in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and selective method for forging a stable triazole linkage, a transformation that has found widespread application in drug discovery, bioconjugation, and materials science. nih.gov

Structural Context of 3-Ethynyl-3-methoxyoxetane within Contemporary Chemical Synthesis

This compound is a bifunctional molecule that marries the structural benefits of a 3,3-disubstituted oxetane with the synthetic versatility of a terminal alkyne. The presence of both the ethynyl (B1212043) and methoxy (B1213986) groups at the same carbon atom of the oxetane ring creates a unique stereoelectronic environment.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for preparing 3,3-disubstituted oxetanes. A plausible synthetic route would involve the reaction of a suitable precursor, such as 3-methoxyoxetan-3-ol, with an ethynylating agent. The stability of the oxetane ring under various reaction conditions, as documented for other 3,3-disubstituted analogs, suggests that such a synthesis is feasible. chemrxiv.org

The true value of this compound lies in its potential as a versatile building block. The terminal alkyne provides a reactive handle for a multitude of chemical transformations, most notably click chemistry, allowing for its conjugation to other molecules of interest. chemrxiv.orgchemrxiv.orgnih.gov The oxetane moiety, in turn, can be used to fine-tune the physicochemical properties of the resulting conjugate, potentially enhancing its solubility, metabolic stability, and three-dimensional profile. This dual functionality makes this compound a promising tool for the construction of novel chemical probes, drug candidates, and advanced materials.

Structure

3D Structure

属性

IUPAC Name |

3-ethynyl-3-methoxyoxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-6(7-2)4-8-5-6/h1H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZODGUXSQYCAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethynyl 3 Methoxyoxetane and Its Derivatives

Retrosynthetic Analysis of the 3-Ethynyl-3-methoxyoxetane Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgegrassbcollege.ac.in This approach allows for the identification of key bond disconnections and strategic transformations to devise a logical synthetic plan. ub.edu

Figure 1: Retrosynthetic analysis of this compound, illustrating key disconnections.

The most common and reliable method for constructing the oxetane (B1205548) ring is through an intramolecular Williamson etherification. acs.org This strategy involves the cyclization of a suitable 1,3-halohydrin or a related substrate with a good leaving group.

C-O Bond Disconnection: The primary retrosynthetic disconnection breaks one of the C-O bonds of the oxetane ring. This leads back to an acyclic 1,3-diol precursor (Precursor A ), which would possess the required quaternary center substituted with the ethynyl (B1212043) and methoxy (B1213986) groups. The forward reaction would involve a selective functionalization of one primary alcohol to introduce a good leaving group (e.g., tosylate, mesylate, or halide), followed by intramolecular cyclization under basic conditions. acs.orgmdpi.com

Paternò–Büchi Reaction: An alternative, though less common for this specific substitution pattern, is a [2+2] photocycloaddition between a ketone and an alkene (the Paternò–Büchi reaction). nih.govbeilstein-journals.org However, the required precursors (e.g., methoxyethynylketone and formaldehyde) would be highly reactive and challenging to handle, making this approach less synthetically viable.

The introduction of the ethynyl group is a critical step in the synthesis. For the achiral target molecule this compound, stereocontrol is not a factor. However, in the synthesis of chiral derivatives, this step would be crucial.

Nucleophilic Ethynylation: A logical disconnection of the C-C bond between the oxetane ring and the alkyne points to a nucleophilic ethynylating agent and an electrophilic ketone precursor (Precursor B ). Reagents such as ethynylmagnesium bromide, ethynyllithium, or ethynyltrimethylsilane (followed by deprotection) are commonly used to add the ethynyl moiety to a carbonyl group. organic-chemistry.org In a forward synthesis, this would involve the reaction of an oxetan-3-one derivative with an ethynyl nucleophile.

Electrophilic Ethynylation: Alternatively, an electrophilic ethynylating agent, such as a hypervalent ethynyl(phenyl)-λ3-iodane, could be used with a nucleophilic precursor. nih.gov This approach is less common for this type of transformation but represents a possible strategy.

Incorporating a methoxy group at a sterically congested quaternary carbon requires robust methodologies.

O-Methylation of a Tertiary Alcohol: The most straightforward disconnection of the C-O ether bond of the methoxy group leads to a tertiary alcohol precursor (Precursor C , 3-ethynyl-3-hydroxyoxetane) and a methylating agent. In the forward synthesis, this tertiary alcohol can be methylated using classic reagents like sodium hydride and methyl iodide (Williamson ether synthesis) or milder reagents like silver(I) oxide and methyl iodide. The synthesis of the precursor, 3-ethynyl-3-hydroxyoxetane, is feasible via nucleophilic ethynylation of oxetan-3-one. acs.orgbldpharm.com

Direct Incorporation: A more convergent approach involves using a starting material that already contains the methoxy-substituted quaternary center. This would require the synthesis of a precursor like 2-methoxy-2-(chloromethyl)prop-3-yn-1-ol, which could then be cyclized. However, the synthesis of such highly functionalized acyclic precursors can be complex.

Forward Synthetic Strategies for this compound Assembly

Based on the retrosynthetic analysis, two primary forward synthetic strategies emerge: direct construction of the ring from an acyclic precursor and functionalization of a pre-formed oxetane ring.

This approach builds the fully substituted acyclic backbone first, followed by the ring-closing reaction. The key challenge is the synthesis of the requisite 1,3-diol precursor.

A potential pathway is outlined below:

Synthesis of the Ketone Precursor: The synthesis could start from a protected diol, such as the monobenzyl ether of 1,3-propanediol. Oxidation of the remaining alcohol would yield a protected keto-alcohol.

Introduction of Functional Groups: Nucleophilic addition of an ethynyl group to the ketone would form a tertiary alcohol. Subsequent methylation of this alcohol would yield the fully substituted, protected acyclic precursor.

Cyclization: Deprotection of the primary alcohol followed by conversion to a leaving group (e.g., tosylation) and treatment with a base would induce intramolecular cyclization to form the this compound ring. acs.org

Table 1: Proposed Forward Synthesis via Acyclic Precursor

| Step | Reaction | Reagents & Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Protection & Oxidation | 1. NaH, BnBr; 2. PCC, DCM | 3-(Benzyloxy)propanal |

| 2 | Ethynylation | Ethynylmagnesium bromide, THF | 1-(Benzyloxy)-4-pentyn-3-ol |

| 3 | Methylation | NaH, MeI, THF | 1-(Benzyloxy)-3-methoxy-3-ethynylpentane |

| 4 | Deprotection | H₂, Pd/C | 3-Methoxy-3-ethynylpentan-1-ol |

This strategy is often more efficient as it utilizes a readily available cyclic starting material, oxetan-3-one, and introduces the key functionalities in the final steps. acs.orgacs.org The commercial availability of oxetan-3-one and related precursors makes this a highly attractive route. nih.gov

The established synthesis for this approach is as follows:

Nucleophilic Addition to Oxetan-3-one: The synthesis begins with the nucleophilic addition of a protected alkyne, such as (trimethylsilyl)ethynyllithium, to oxetan-3-one. This reaction forms the tertiary alcohol, 3-hydroxy-3-((trimethylsilyl)ethynyl)oxetane.

Methylation of the Tertiary Alcohol: The resulting tertiary hydroxyl group is then methylated. Due to steric hindrance, this step may require forcing conditions or highly reactive methylating agents. A common method is the use of sodium hydride to form the alkoxide, followed by reaction with methyl iodide.

Deprotection of the Alkyne: The final step involves the removal of the trimethylsilyl (B98337) (TMS) protecting group from the alkyne. This is typically achieved under mild conditions using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol (B129727) to yield the final product, this compound.

Table 2: Forward Synthesis via Post-Cyclization Functionalization

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Ethynylation | Oxetan-3-one, (Trimethylsilyl)ethynyllithium, THF, -78 °C | 3-Hydroxy-3-((trimethylsilyl)ethynyl)oxetane |

| 2 | Methylation | NaH, MeI, THF | 3-Methoxy-3-((trimethylsilyl)ethynyl)oxetane |

This post-cyclization functionalization approach represents a more practical and modular route for the synthesis of this compound and its derivatives, allowing for variations in both the R-group on the alkyne and the ether functionality at the C3 position.

Regioselective Methoxylation Techniques

The introduction of a methoxy group at the C3 position of the oxetane ring, adjacent to the ethynyl substituent, requires precise control of regioselectivity. The primary precursor for this transformation is 3-ethynyl-3-hydroxyoxetane. The direct methoxylation of this tertiary alcohol presents a classic challenge in organic synthesis due to the steric hindrance around the hydroxyl group.

The most common and effective method for this conversion is a variation of the Williamson ether synthesis. masterorganicchemistry.combyjus.comcore.ac.uk This reaction involves the deprotonation of the tertiary alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Key aspects of this regioselective methoxylation include:

Base Selection: A strong, non-nucleophilic base is crucial for the complete deprotonation of the sterically hindered tertiary alcohol without competing side reactions. Sodium hydride (NaH) is a frequently employed base for this purpose, as it irreversibly forms the sodium alkoxide and hydrogen gas. masterorganicchemistry.com

Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) are common electrophiles for this reaction. Methyl iodide is often preferred due to its high reactivity.

Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. byjus.com

The reaction proceeds by the formation of the sodium salt of 3-ethynyl-3-hydroxyoxetane, which then undergoes nucleophilic attack on the methylating agent to yield the desired this compound.

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound

| Entry | Base | Methylating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaH | CH₃I | THF | 0 to rt | 85 |

| 2 | KH | (CH₃)₂SO₄ | DMF | 0 | 82 |

| 3 | NaHMDS | CH₃I | Toluene | rt | 78 |

This table presents illustrative data based on typical Williamson ether synthesis reactions for hindered alcohols.

Development of Novel and Efficient Synthetic Routes

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry plays a critical role in biological activity. One promising strategy involves the asymmetric alkynylation of a suitable prochiral ketone precursor, 3-oxetanone.

This approach utilizes a chiral catalyst to control the facial selectivity of the addition of an ethynyl nucleophile to the ketone, thereby establishing a chiral tertiary alcohol. Subsequent methoxylation, as described previously, would then yield the enantiomerically enriched this compound derivative.

A key catalytic system for such asymmetric alkynylations involves the use of a zinc-based reagent (e.g., diethylzinc) in the presence of a chiral ligand, such as (+)-N-methylephedrine. This in situ generated chiral catalyst directs the addition of the alkyne to one face of the ketone.

Table 2: Illustrative Asymmetric Ethynylation of 3-Oxetanone

| Entry | Alkyne Source | Chiral Ligand | Additive | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | Ethynyltrimethylsilane | (+)-N-Methylephedrine | Zn(OTf)₂ | -20 | 90 | 92 |

| 2 | Lithium acetylide | (R)-BINOL | Ti(OⁱPr)₄ | -78 | 85 | 95 |

| 3 | Acetylene (B1199291) gas | Chiral amino alcohol | Et₂Zn | 0 | 88 | 90 |

This table contains hypothetical data based on established asymmetric alkynylation methodologies.

Another approach to chiral derivatives involves the kinetic resolution of a racemic mixture of 3-ethynyl-3-hydroxyoxetane or the desymmetrization of a prochiral oxetane. organic-chemistry.orgrsc.org

Utilization of Metal-Catalyzed Coupling Reactions in Synthesis

The terminal alkyne functionality of this compound serves as a versatile handle for further structural elaboration through various metal-catalyzed coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse derivatives.

Commonly employed coupling reactions include:

Sonogashira Coupling: This palladium- and copper-catalyzed reaction enables the coupling of the terminal alkyne with aryl or vinyl halides, providing access to arylethynyl and vinylethynyl oxetane derivatives.

Glaser-Hay Coupling: This copper-catalyzed oxidative coupling of terminal alkynes leads to the formation of symmetric 1,3-diynes, allowing for the dimerization of this compound.

Click Chemistry (Huisgen Cycloaddition): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that allows for the formation of 1,2,3-triazoles by reacting the ethynyl group with an organic azide (B81097). This is a powerful tool for creating complex molecular architectures.

Table 3: Examples of Metal-Catalyzed Coupling Reactions of this compound

| Entry | Coupling Partner | Catalyst System | Product Type |

| 1 | Iodobenzene | Pd(PPh₃)₄, CuI | Aryl-alkyne |

| 2 | Vinyl bromide | PdCl₂(PPh₃)₂, CuI | En-yne |

| 3 | Benzyl azide | CuSO₄, Sodium ascorbate | 1,2,3-Triazole |

This table illustrates potential applications of metal-catalyzed coupling reactions.

Catalyst Design and Optimization for Selective Transformations

The efficiency and selectivity of the synthetic steps leading to this compound and its derivatives are highly dependent on the catalyst employed. Catalyst design and optimization are therefore crucial for developing robust and practical synthetic routes.

For the key methoxylation step, particularly when dealing with more complex or sensitive substrates, the development of tailored catalysts for the etherification of hindered alcohols is an area of interest. While the traditional Williamson synthesis is often effective, alternative catalytic systems can offer milder reaction conditions and improved functional group tolerance. For instance, copper-based catalytic systems have been reported for the synthesis of sterically hindered ethers. nih.gov These systems typically involve a copper(I) or copper(II) salt and a suitable ligand.

In the context of metal-catalyzed coupling reactions, the choice of ligand for the palladium or copper catalyst is critical in controlling reactivity, selectivity, and substrate scope. For example, in Sonogashira couplings, the use of electron-rich and sterically bulky phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle.

Furthermore, the design of chiral catalysts for the asymmetric synthesis of derivatives, as discussed in section 2.3.1, is a major focus. This involves the synthesis and screening of novel chiral ligands that can effectively control the stereochemical outcome of the reaction. The development of recoverable and reusable catalysts is also a key consideration for improving the sustainability and cost-effectiveness of these synthetic processes.

Reactivity and Mechanistic Studies of 3 Ethynyl 3 Methoxyoxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The high ring strain of the oxetane ring in 3-ethynyl-3-methoxyoxetane is a key driver for its reactivity, making it prone to cleavage under various conditions. acs.org These ring-opening reactions can be initiated by nucleophiles, electrophiles, radicals, and acids, each following distinct mechanistic pathways.

Nucleophilic Ring-Opening Pathways and Regioselectivity

The reaction of this compound with nucleophiles is a fundamental transformation that proceeds via an SN2 mechanism. Due to the steric hindrance at the quaternary C3 carbon, nucleophilic attack is expected to occur exclusively at the less substituted C2 or C4 positions of the oxetane ring. The regioselectivity of this attack is influenced by both steric and electronic factors.

In general, for 3,3-disubstituted oxetanes, nucleophilic attack at the methylene (B1212753) carbons (C2 and C4) is favored. The presence of the methoxy (B1213986) and ethynyl (B1212043) groups at C3 creates significant steric bulk, directing the incoming nucleophile to the more accessible positions.

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound

| Nucleophile | Predicted Major Product | Rationale |

| Grignard Reagents (e.g., RMgBr) | Attack at C2/C4 | Steric hindrance at C3 dominates. |

| Organolithium Reagents (e.g., RLi) | Attack at C2/C4 | Strong nucleophiles prefer the least hindered site. |

| Amines (e.g., RNH₂) | Attack at C2/C4 | Follows the general trend for nucleophilic opening. |

| Azides (e.g., NaN₃) | Attack at C2/C4 | SN2 attack at the less substituted carbon. acs.org |

Note: This table is based on general principles of oxetane reactivity, as specific studies on this compound are limited.

Electrophilic Ring-Opening Transformations and Rearrangements

Electrophilic activation of the oxetane oxygen in this compound, typically by protonation or coordination to a Lewis acid, facilitates ring-opening. In these reactions, the regiochemical outcome is often opposite to that observed with strong nucleophiles under basic conditions. The reaction proceeds through a transition state with significant carbocationic character at the more substituted carbon atom (C3). This is because the electron-donating methoxy group can stabilize a positive charge at this position.

The initial ring-opened intermediate can then be trapped by a nucleophile or undergo rearrangement. For instance, treatment with a hydrogen halide (HX) would likely lead to the formation of a halohydrin, with the halide attacking the C3 position.

Radical-Mediated Ring-Opening Processes

While less common than ionic pathways, radical-mediated ring-opening of oxetanes is an emerging area of interest. researchgate.net For this compound, a radical initiator could induce homolytic cleavage of a C-O bond, generating a distonic radical cation. The subsequent fate of this intermediate would depend on the reaction conditions and the presence of radical trapping agents. For instance, in the presence of a suitable hydrogen atom donor, a ring-opened alcohol could be formed. The regioselectivity of the initial C-O bond cleavage would be influenced by the stability of the resulting radical. It is plausible that cleavage of the C3-O bond would be favored due to the formation of a more stabilized tertiary radical.

Acid-Catalyzed and Lewis Acid-Initiated Ring-Opening Mechanisms, Including Oxonium Ylide Intermediates

Acid-catalyzed ring-opening of this compound is a facile process due to the relief of ring strain upon protonation of the ether oxygen. libretexts.orglibretexts.org The reaction proceeds via an oxonium ion intermediate, which is then attacked by a nucleophile. In the presence of a weak nucleophile, the attack generally occurs at the more substituted carbon (C3) due to the development of partial positive charge at this center in the transition state. libretexts.orglibretexts.org

Lewis acids can also initiate the ring-opening of oxetanes, often with high efficiency and selectivity. mdpi.comresearchgate.net The Lewis acid coordinates to the oxygen atom, activating the ring towards nucleophilic attack. In some cases, the reaction may proceed through the formation of an oxonium ylide intermediate, especially when the reaction is induced by a combination of a Lewis acid and a carbene precursor. researchgate.net This intermediate can then undergo various transformations, including rearrangements and further reactions with nucleophiles.

Table 2: Lewis Acids Commonly Used for Oxetane Ring-Opening

| Lewis Acid | Typical Reaction Conditions |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Catalytic amounts in an inert solvent. |

| Titanium Tetrachloride (TiCl₄) | Stoichiometric or catalytic amounts at low temperatures. |

| Trimethylsilyl (B98337) Triflate (TMSOTf) | Catalytic amounts, often used for polymerization. |

| Scandium Triflate (Sc(OTf)₃) | Water-tolerant Lewis acid, effective in various solvents. |

Note: This table represents common Lewis acids used for oxetane ring-opening and their probable application to this compound.

Stereochemical Outcomes and Control in Ring-Opening Reactions

The stereochemistry of the ring-opening reaction is a crucial aspect, particularly when the oxetane is chiral or when new stereocenters are formed. In nucleophilic ring-opening reactions proceeding via an SN2 mechanism, inversion of configuration at the site of attack is expected. acs.org For this compound, attack at C2 or C4 would lead to inversion at that center.

In acid-catalyzed ring-opening, the stereochemical outcome can be more complex. While an SN2-like backside attack leading to inversion is common, reactions that proceed through a more SN1-like mechanism with significant carbocationic character may lead to a loss of stereospecificity. The stereochemical control in these reactions is an active area of research, with the development of chiral catalysts for asymmetric ring-opening being a key focus. acs.org

Reactivity of the Ethynyl Group in this compound

The terminal alkyne functionality in this compound provides a versatile platform for a wide range of chemical transformations, allowing for the introduction of diverse structural motifs while potentially retaining the oxetane ring.

Prominent reactions of the ethynyl group include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This reaction would enable the synthesis of a variety of substituted oxetanes with extended conjugation.

Click Chemistry: The ethynyl group is an ideal partner for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science.

Hydration: In the presence of a suitable catalyst (e.g., mercury(II) salts or gold complexes), the ethynyl group can undergo hydration to yield a methyl ketone.

Reduction: The alkyne can be selectively reduced to the corresponding alkene (using catalysts like Lindlar's catalyst for cis-selectivity or sodium in liquid ammonia (B1221849) for trans-selectivity) or to the alkane (via catalytic hydrogenation).

Deprotonation and Alkylation: The terminal alkyne proton is acidic and can be removed by a strong base to form an acetylide. This acetylide can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or carbonyl compounds.

The reactivity of the ethynyl group can be strategically employed to construct complex molecules, where the oxetane moiety can be retained as a key structural element or subsequently opened to introduce further diversity.

Metal-Catalyzed Alkyne Functionalizations (e.g., Hydrosilylation, Sonogashira Coupling)

The terminal alkyne of this compound serves as an excellent substrate for various metal-catalyzed functionalization reactions, allowing for the construction of more complex molecular architectures.

Hydrosilylation:

Hydrosilylation of the terminal alkyne involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bond. This reaction is a powerful method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, iridium, and more recently, earth-abundant metals like cobalt and manganese being employed. csic.esresearchgate.netnih.gov The regioselectivity of the addition (α- vs. β-addition) and the stereoselectivity (E- vs. Z-isomer for β-addition) are highly dependent on the choice of catalyst, ligand, silane (B1218182), and reaction conditions.

The generally accepted mechanism for many hydrosilylation reactions is the Chalk-Harrod mechanism, which involves oxidative addition of the silane to the metal center, followed by alkyne coordination, migratory insertion, and reductive elimination. csic.es However, alternative outer-sphere mechanisms have also been proposed, particularly to explain the formation of the less thermodynamically stable β-(Z)-vinylsilanes. csic.es

| Reaction Type | Catalyst/Reagents | Product(s) | Key Features |

| Hydrosilylation | Metal Catalyst (e.g., Pt, Rh, Ir, Co, Mn complexes), Hydrosilane (R₃SiH) | Vinylsilanes (α, β-(E), β-(Z) isomers) | Atom-economical method for synthesizing vinylsilanes. Selectivity is tunable by catalyst and conditions. |

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net

The catalytic cycle is understood to involve two interconnected cycles. In the palladium cycle, oxidative addition of the halide to the Pd(0) species is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne. While effective, copper-free Sonogashira protocols have been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling), which is a common side reaction. rsc.org

| Reaction Type | Catalyst/Reagents | Product(s) | Key Features |

| Sonogashira Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N, piperidine), Aryl/Vinyl Halide (R-X) | Disubstituted Alkynes | Forms C(sp)-C(sp²) bonds. Widely used in synthesis. Copper-free variants exist to minimize homocoupling. |

Hydrofunctionalization Reactions of the Alkyne Moiety

Hydrofunctionalization reactions involve the addition of an E-H bond (where E can be O, N, S, C, etc.) across the alkyne. These reactions are highly atom-economical and provide direct routes to various functionalized alkenes. For terminal alkynes like this compound, a key challenge is controlling the regioselectivity to favor either the branched (Markovnikov addition) or linear (anti-Markovnikov addition) product. rsc.orgrsc.org

Metal catalysts, particularly those based on gold, platinum, cobalt, and nickel, have been instrumental in achieving high selectivity. researchgate.netrsc.orgrsc.org For instance, the hydration of terminal alkynes, catalyzed by mercury, gold, or other transition metals, typically follows a Markovnikov pathway to yield methyl ketones after tautomerization of the initial enol intermediate. uniovi.es Similarly, hydroamination and hydrothiolation can provide access to enamines and vinyl sulfides, respectively. The choice of catalyst and ligands is crucial for overcoming the inherent electronic and steric biases of the alkyne substrate to achieve the desired regiochemical outcome. rsc.org

| Reaction Type | Catalyst/Reagents | Product(s) | Key Features |

| Hydration | Metal Catalyst (e.g., Au, Hg), H₂O | Ketone (after tautomerization) | Follows Markovnikov's rule to form a methyl ketone. |

| Hydroamination | Metal Catalyst, Amine (R₂NH) | Enamine or Imine | Atom-economical route to nitrogen-containing compounds. |

| Hydrothiolation | Metal or Radical Initiator, Thiol (RSH) | Vinyl Sulfide | Can proceed via different mechanisms to yield linear or branched products. |

| Hydroarylation | Metal Catalyst (e.g., Co), Arene | 1,1-Diaryl Alkenes | Involves C-H activation of the arene partner. rsc.org |

Cycloaddition Reactions Involving the Ethynyl Group

The ethynyl group is an excellent dienophile and dipolarophile, readily participating in various cycloaddition reactions to form cyclic structures.

One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the terminal alkyne of this compound. This reaction is a cornerstone of "click chemistry." The thermal reaction often requires high temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild, often aqueous, conditions and provides the 1,4-disubstituted-1,2,3-triazole with high regioselectivity. Conversely, the ruthenium-catalyzed version (RuAAC) selectively yields the 1,5-disubstituted regioisomer. These reactions are exceptionally reliable and tolerant of a wide range of functional groups, making them ideal for applications in medicinal chemistry and materials science.

Beyond azide-alkyne cycloadditions, the ethynyl group can participate in other cycloadditions, such as [3+2] cycloadditions with nitrile oxides or nitrones to generate isoxazoles and isoxazolines, respectively. It can also act as a 2π component in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes, although this is generally less facile for simple alkynes unless activated by electron-withdrawing groups.

| Reaction Type | Reagents | Product(s) | Key Features |

| CuAAC (Click Chemistry) | Organic Azide (R-N₃), Cu(I) Catalyst | 1,4-Disubstituted-1,2,3-triazole | High yield, high regioselectivity, mild conditions, wide scope. |

| RuAAC | Organic Azide (R-N₃), Ru Catalyst | 1,5-Disubstituted-1,2,3-triazole | Complementary regioselectivity to CuAAC. |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | 3,5-Disubstituted Isoxazole | Forms five-membered heterocyclic rings. |

Intermolecular and Intramolecular Reactivity Pathways

The bifunctional nature of this compound, possessing both a strained ring and a reactive π-system, allows for complex intermolecular and intramolecular transformations.

Cross-Reactivity Between Oxetane and Ethynyl Functionalities

The simultaneous presence of the oxetane and ethynyl groups opens up possibilities for intramolecular reactions where one group influences the reactivity of the other. While the oxetane ring is generally stable, it can act as an electrophile and undergo nucleophilic ring-opening. beilstein-journals.org

An intriguing possibility is an intramolecular cyclization initiated by the functionalization of the alkyne. For example, deprotonation of the terminal alkyne to form an acetylide, followed by an intramolecular nucleophilic attack on the oxetane ring, could theoretically lead to bicyclic products. However, such a 4-exo-dig cyclization is generally kinetically disfavored according to Baldwin's rules. nih.govbeilstein-journals.org More plausible pathways might involve metal-catalyzed processes where a metal center coordinates to the alkyne and facilitates a ring-opening or rearrangement cascade.

Conversely, reactions targeting the oxetane ring could position the ethynyl group for subsequent transformations. For instance, a Lewis acid-mediated ring-opening of the oxetane with an external nucleophile would yield a primary alcohol, which could then be used to direct or participate in reactions at the nearby alkyne. The 1,3-relationship between the substituents on the oxetane ring is significant, as it can inhibit direct, self-destructive intramolecular reactions, thus enhancing the molecule's stability and allowing for selective, stepwise functionalization of each group. acs.org

Thermally and Photochemically Induced Transformations

Thermally Induced Transformations:

Substituted oxetanes generally exhibit good thermal stability. acs.orgmdpi.com Studies on related energetic materials containing 3-substituted oxetane rings indicate decomposition temperatures well above 150°C. rsc.orgresearchgate.net For this compound, significant thermal transformations would likely require high temperatures and might involve cleavage of the oxetane ring or reactions of the alkyne. Under forcing conditions, retro-[2+2] cycloaddition could lead to fragmentation of the oxetane ring. The ethynyl group might undergo thermal oligomerization or polymerization. Without a suitable reaction partner, intramolecular thermal rearrangements are less likely under moderate heating.

Photochemically Induced Transformations:

The photochemistry of oxetanes is well-documented, particularly their formation via the Paternò-Büchi reaction, which is a [2+2] photocycloaddition of a carbonyl compound and an alkene. beilstein-journals.orgnih.gov The reverse reaction, a photocycloreversion, can also occur upon irradiation, leading to the cleavage of the oxetane ring. bohrium.com For this compound, direct photoexcitation would primarily involve the alkyne's π-system, but this requires high-energy UV light.

More common photochemical transformations occur in the presence of a photosensitizer. For example, electron-transfer photosensitization can lead to ring-cleavage of the oxetane. bohrium.com The reaction could proceed via a radical cation intermediate, leading to fragmentation into a carbonyl compound and an alkene radical cation, or other rearrangement products. The specific pathway would be highly dependent on the photosensitizer used and the reaction conditions. The ethynyl group could also participate in photochemical reactions, such as [2+2] cycloadditions with alkenes or dimerization, particularly under sensitized conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise three-dimensional structure and conformational dynamics of molecules in solution. For 3-Ethynyl-3-methoxyoxetane, ¹H and ¹³C NMR spectroscopy would provide critical information regarding its molecular framework, including the connectivity of atoms and the spatial arrangement of its substituents.

The oxetane (B1205548) ring can adopt a puckered conformation to relieve ring strain, and the nature and position of substituents significantly influence this puckering. acs.orgethz.ch In this compound, the substituents at the C3 position are expected to have a pronounced effect on the ring's conformation. The analysis of proton-proton coupling constants (J-couplings) and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments like COSY, HSQC, HMBC, and NOESY would be instrumental. acs.org These experiments allow for the assignment of all proton and carbon signals and provide through-bond and through-space correlation data, which are vital for establishing the relative stereochemistry and preferred conformation of the molecule. acs.orgmdpi.com

In the ¹³C NMR spectrum, the carbon atoms of the oxetane ring typically appear in the range of 60-80 ppm. illinois.edu The quaternary C3 carbon, being substituted with an electronegative oxygen and an ethynyl (B1212043) group, would have a distinct chemical shift. The sp-hybridized carbons of the ethynyl group are expected to resonate between 70 and 90 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxetane CH₂ (C2, C4) | 4.0 - 5.0 (m) | 70 - 80 |

| Methoxy (B1213986) (OCH₃) | 3.0 - 3.5 (s) | 50 - 60 |

| Ethynyl (C≡CH) | 2.5 - 3.5 (s) | 70 - 90 (C≡CH and C≡CH) |

| Methyl (CH₃) | Not Applicable | Not Applicable |

| C3 (quaternary) | Not Applicable | 75 - 85 |

Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary. s = singlet, m = multiplet.

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Environment Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. rsc.orgnih.gov These complementary techniques are invaluable for identifying functional groups and probing their local chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations that cause a change in the dipole moment. rsc.org For this compound, the IR spectrum would exhibit characteristic absorption bands for its key functional groups. A sharp, intense peak is expected around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond (ν(≡C-H)). spectroscopyonline.com The carbon-carbon triple bond stretch (ν(C≡C)) typically appears as a weak to medium intensity band in the region of 2100-2140 cm⁻¹. nih.govspectroscopyonline.com The C-O-C stretching of the ether linkage within the oxetane ring and the methoxy group would result in strong absorptions in the fingerprint region, typically between 1050 and 1150 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information about vibrational modes that involve a change in the polarizability of the molecule. rsc.org It is particularly sensitive to non-polar bonds. The C≡C triple bond stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, making it a useful diagnostic tool. aip.org The symmetric stretching and bending modes of the oxetane ring would also be observable.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of this compound, confirming the presence of all key functional groups and offering insights into the molecular symmetry and bonding.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | IR (strong, sharp) |

| C≡C Stretch | 2100 - 2140 | IR (weak/medium), Raman (strong) | |

| Ether (Oxetane & Methoxy) | C-O-C Stretch | 1050 - 1150 | IR (strong) |

| Alkane | C-H Stretch | 2850 - 3000 | IR, Raman |

Advanced Mass Spectrometry Techniques for Mechanistic Intermediate Identification

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nsf.gov For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern can offer valuable clues about its structure. The fragmentation of oxetanes often involves ring-opening reactions, leading to characteristic fragment ions. nsf.govaip.org For example, cleavage of the oxetane ring can lead to the formation of stable carbocations and neutral losses.

Tandem mass spectrometry (MS/MS) techniques can be employed to study the fragmentation pathways of selected parent ions in detail. This is particularly useful for identifying and characterizing transient intermediates in chemical reactions. While no specific studies on the mechanistic intermediates of this compound were found, MS techniques are instrumental in probing reaction mechanisms involving oxetanes, such as their ring-opening polymerization or their reactions in biological systems. acs.orgacs.orgacs.org For instance, in studies of drug metabolism, MS can identify metabolites formed through the oxidative ring scission of oxetane moieties. acs.org The Paternò-Büchi reaction, which can form oxetanes, has been studied using mass spectrometry to characterize the resulting products and their subsequent fragmentation. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org While obtaining suitable single crystals of a small, potentially volatile molecule like this compound itself might be challenging, the preparation and crystallographic analysis of its derivatives can provide invaluable structural information.

By introducing functional groups that facilitate crystallization, such as aromatic rings or groups capable of forming strong hydrogen bonds, it would be possible to obtain a solid-state structure. jhu.edu An X-ray crystal structure would unambiguously confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsional angles. ethz.ch This information is crucial for understanding the conformational preferences of the oxetane ring and the spatial relationship between the ethynyl and methoxy substituents in the solid state. acs.org

Although no crystal structures of this compound or its direct derivatives are reported in the reviewed literature, the Cambridge Structural Database contains numerous examples of other substituted oxetanes, which consistently show a puckered ring conformation. acs.org The degree of puckering is influenced by the nature and position of the substituents. A crystal structure of a derivative would allow for a direct comparison with these known structures and provide a benchmark for computational studies on the conformational landscape of this compound.

Theoretical and Computational Investigations of 3 Ethynyl 3 Methoxyoxetane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. For 3-ethynyl-3-methoxyoxetane, such calculations would reveal the influence of the ethynyl (B1212043) and methoxy (B1213986) substituents on the oxetane (B1205548) ring.

The oxetane ring itself is characterized by significant ring strain, approximately 106 kJ/mol, and a non-planar, puckered conformation. The oxygen atom's high electronegativity creates a strong inductive electron-withdrawing effect that influences the entire ring system. mdpi.com This effect is particularly pronounced at the C3 position. nih.govacs.org

The substituents at the C3 position, an ethynyl group (a π-system) and a methoxy group (a σ- and π-donor), would further modulate the electronic properties. Density Functional Theory (DFT) calculations, a common quantum chemical method, could be employed to determine key electronic parameters. While specific data for this compound is not available, a hypothetical table of calculated electronic properties based on general principles for similar compounds is presented below.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | Moderate to High | The polar C-O bonds in the ring and the methoxy group would lead to a significant dipole moment, influencing solubility and intermolecular interactions. |

| HOMO Energy | Relatively Low | The electron-withdrawing nature of the oxetane oxygen would lower the energy of the Highest Occupied Molecular Orbital (HOMO), impacting its nucleophilicity. |

| LUMO Energy | Relatively Low | The presence of the π-accepting ethynyl group would likely lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. |

| Mulliken Atomic Charges | Negative charge on oxygen atoms, positive charge on C2, C4, and the carbon of the methoxy group. | These charges indicate the most likely sites for electrophilic and nucleophilic attack. |

These predicted properties suggest that the C3 carbon, bonded to two electronegative oxygen atoms (one in the ring and one in the methoxy group), would be electron-deficient, while the oxygen atoms would be electron-rich. The ethynyl group would also influence the molecule's reactivity, potentially participating in cycloaddition reactions.

Reaction Pathway Elucidation and Transition State Modeling via Density Functional Theory (DFT)

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For this compound, DFT could be used to model various potential reaction pathways, such as ring-opening reactions, which are characteristic of strained oxetane rings. nih.gov

Computational studies on other 3,3-disubstituted oxetanes have shown that the stability of the oxetane ring is highly dependent on the nature of the substituents. nih.gov The presence of an internal nucleophile, for instance, can facilitate ring-opening under acidic conditions. nih.gov DFT calculations could elucidate the mechanism of such a process for this compound, determining whether the reaction proceeds through a concerted or stepwise mechanism and identifying the structure of the transition state.

Table 2: Hypothetical DFT-Calculated Parameters for a Ring-Opening Reaction of this compound

| Parameter | Hypothetical Value (kcal/mol) | Interpretation |

| Activation Energy (Forward Reaction) | 15-25 | This would represent a moderate energy barrier, suggesting the reaction could proceed under relatively mild conditions. |

| Reaction Enthalpy | -10 to -20 | A negative enthalpy would indicate an exothermic reaction, favoring the ring-opened product. |

| Transition State Geometry | Elongated C-O bond in the oxetane ring, partial bond formation with the incoming nucleophile. | The geometry of the transition state provides insight into the mechanism of the ring-opening. |

These hypothetical values are based on general knowledge of oxetane reactivity. The actual values would depend on the specific nucleophile and reaction conditions.

Computational Studies on Ring Strain and Stability within the Oxetane System

Studies have shown that 3,3-disubstitution generally leads to a more stable oxetane ring compared to monosubstituted or 2-substituted oxetanes. acs.orgnih.gov This increased stability is a crucial factor in the growing use of 3,3-disubstituted oxetanes in medicinal chemistry. nih.govdoi.org Computational models can calculate the strain energy of this compound and compare it to other substituted oxetanes, providing a quantitative measure of its relative stability.

Table 3: Predicted Ring Strain and Stability Parameters for this compound

| Parameter | Predicted Characteristic | Implication |

| Ring Puckering Angle | Slightly increased compared to unsubstituted oxetane. | The steric bulk of the substituents would likely lead to a more puckered conformation to relieve eclipsing interactions. mdpi.com |

| Strain Energy | High, but potentially lower than some other disubstituted oxetanes. | The electronic effects of the ethynyl and methoxy groups could have a stabilizing or destabilizing effect on the ring strain. |

| Relative Stability | More stable than 2-substituted and monosubstituted oxetanes. | This is a general trend observed for 3,3-disubstituted oxetanes. nih.gov |

In-Silico Approaches for Retrosynthesis Planning and Reaction Prediction

Computational tools are increasingly used to assist in the design of synthetic routes to complex molecules. For a novel compound like this compound, in-silico retrosynthesis programs could propose potential synthetic pathways by breaking the molecule down into simpler, commercially available starting materials.

These programs utilize databases of known chemical reactions and algorithms to identify plausible bond disconnections. For this compound, a likely retrosynthetic disconnection would be the formation of the oxetane ring via an intramolecular Williamson etherification of a suitable 1,3-diol precursor. beilstein-journals.org Computational models could then be used to evaluate the feasibility of the proposed synthetic steps, predicting reaction yields and identifying potential side reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This information is crucial in medicinal chemistry, where the three-dimensional shape of a molecule determines its ability to bind to a biological target. acs.org MD simulations can also be used to study how this compound interacts with solvent molecules or other molecules in its environment, which is important for understanding its solubility and other physical properties. researchgate.net The simulations can reveal preferred conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.

Synthesis of Architecturally Complex Molecules and Polymeric Precursors from 3 Ethynyl 3 Methoxyoxetane

Construction of Advanced Organic Scaffolds through Chemo- and Regioselective Transformations

The distinct reactivity of the ethynyl (B1212043) and oxetane (B1205548) moieties in 3-ethynyl-3-methoxyoxetane allows for selective chemical manipulations, enabling the construction of complex molecular scaffolds. The alkyne group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the oxetane ring can undergo nucleophilic ring-opening. This orthogonality in reactivity is key to its utility in modern organic synthesis. rsc.org

The development of chemo- and regioselective transformations is crucial for harnessing the full synthetic potential of bifunctional molecules. mdpi.comnih.gov For instance, the ethynyl group can undergo Sonogashira coupling, click chemistry (cycloadditions), and other metal-catalyzed transformations, leaving the oxetane ring intact for subsequent modifications. This approach allows for the introduction of diverse substituents and the creation of intricate molecular frameworks. The stability of the oxetane moiety under various reaction conditions, including both acidic and basic environments, has been demonstrated, further highlighting its utility as a stable scaffold component during complex synthetic sequences. rsc.org

Research has shown that the direction of nucleophilic attack can be controlled based on the nature of the substituents and the reaction conditions, allowing for a high degree of control over the final product's regiochemistry. mdpi.comnih.gov This principle can be applied to reactions involving this compound, where the electronic properties of the alkyne can influence the reactivity of the oxetane ring, and vice versa.

Derivatization for Creation of Novel Building Blocks and Synthons

The derivatization of this compound provides access to a wide array of novel building blocks and synthons for organic and medicinal chemistry. rsc.org The ethynyl group serves as a versatile handle for a range of chemical transformations. For example, hydration of the alkyne can yield a methyl ketone, while reduction can lead to the corresponding alkene or alkane. The terminal alkyne can also be deprotonated to form a nucleophilic acetylide, which can then react with various electrophiles.

The oxetane ring itself can be a site of derivatization. The methoxy (B1213986) group at the 3-position can potentially be substituted, although this is less common than reactions involving the ethynyl group or ring-opening of the oxetane. The primary utility of the oxetane in this context is often as a stable polar motif that can be carried through several synthetic steps before a planned ring-opening event.

The creation of novel building blocks from this compound facilitates the exploration of new chemical space. These new synthons can be employed in the synthesis of libraries of compounds for drug discovery and materials science applications. The ability to generate a diverse set of derivatives from a single, readily accessible starting material is a significant advantage in modern chemical research. ugent.be

Applications in Cascade and Multicomponent Reactions for Molecular Complexity

Cascade and multicomponent reactions (MCRs) are powerful strategies for the efficient synthesis of complex molecules from simple precursors in a single operation. nih.govmdpi.comorganic-chemistry.org this compound is an ideal candidate for such reactions due to its two distinct reactive sites.

In a hypothetical MCR, the ethynyl group could first participate in a metal-catalyzed coupling reaction, followed by an intramolecular cyclization involving the oxetane ring or a substituent introduced in the first step. Such a process would rapidly build molecular complexity and generate novel heterocyclic systems. The development of new MCRs is a vibrant area of research, and the unique structure of this compound makes it a promising substrate for the discovery of new and useful transformations. organic-chemistry.org

For example, a three-component reaction could involve an amine, an alkyne ester, and an alkene, catalyzed by a transition metal, to generate highly substituted pyrroles. organic-chemistry.org While not specifically demonstrated with this compound, the principles of this type of reaction highlight the potential for this building block in similar transformations. The ability to bring together multiple components in a single pot to create complex products is a hallmark of efficient and sustainable chemistry. mdpi.com

Exploration as Monomeric Units for Controlled Polymerization Studies and Network Formation

The presence of both a polymerizable alkyne group and a ring-opening-capable oxetane moiety makes this compound a highly versatile monomer for the synthesis of advanced polymeric materials. msu.edu Depending on the polymerization conditions, either functional group can be selectively polymerized.

The ethynyl group can undergo polymerization to form polyacetylene-type structures. These conjugated polymers are known for their interesting electronic and optical properties. The polymerization of diethynylarenes has been studied, and while selective polymerization at one acetylene (B1199291) bond can be challenging, it offers a route to polymers with pendant reactive groups. mdpi.com

Alternatively, the oxetane ring can be polymerized via cationic ring-opening polymerization to yield polyethers. mdpi.com This method has been successfully applied to other 3-substituted oxetanes, such as 3-ethyl-3-hydroxymethyloxetane, to create hyperbranched polymers. mdpi.com The resulting polyethers often exhibit useful properties, such as good thermal stability and adhesion.

The bifunctional nature of this compound also allows for the formation of cross-linked polymer networks. For instance, a linear polymer could be formed through the polymerization of the ethynyl groups, followed by a cross-linking step involving the ring-opening of the pendant oxetane moieties. Such networks can have enhanced mechanical properties and solvent resistance. The development of novel monomers for UV-curable resins is an active area of research, and oxetane-containing monomers are particularly promising for applications in coatings and 3D printing. mdpi.com

Below is a table summarizing the potential polymerization pathways for this compound:

| Polymerization Pathway | Initiator/Catalyst | Resulting Polymer Type | Potential Properties |

| Alkyne Polymerization | Transition Metal Catalysts (e.g., Rh, Pd) | Polyacetylene derivative | Conductive, photoresponsive |

| Ring-Opening Polymerization | Cationic Initiators (e.g., BF₃OEt₂) | Polyether | Thermally stable, good adhesion |

| Dual Polymerization/Cross-linking | Combination of catalysts or sequential polymerization | Cross-linked network | High mechanical strength, chemical resistance |

Future Research Trajectories and Interdisciplinary Outlook in 3 Ethynyl 3 Methoxyoxetane Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety. Future research on 3-ethynyl-3-methoxyoxetane should prioritize the development of sustainable synthetic routes.

Current synthetic approaches to oxetanes often involve multi-step sequences. acs.org For instance, the synthesis of 3,3-disubstituted oxetanes can be achieved from dimethyl malonates through a process involving the installation of a hydroxymethyl group, reduction to a diol, tosylation, and subsequent base-mediated cyclization. acs.org Another method involves the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which can be a powerful tool for oxetane (B1205548) synthesis. mdpi.comresearchgate.net

Future efforts in the sustainable synthesis of this compound could focus on several key areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This could involve exploring catalytic cycloaddition reactions that directly construct the oxetane ring with the desired substituents.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemical sources. For example, deriving key precursors from biomass could significantly improve the green credentials of the synthesis.

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives. Recent studies have demonstrated the successful use of biodegradable solvents like Cyrene™ in click chemistry for the synthesis of 1,2,3-triazoles, a reaction highly relevant to the alkyne functionality of this compound. nih.gov The use of water as a solvent, where feasible, would be an ideal green solution.

Catalysis: Employing catalytic methods, including biocatalysis and photocatalysis, can lead to more efficient and selective reactions under milder conditions. For instance, iron-catalyzed cross-dehydrogenative coupling has been shown to be an efficient green method for certain organic transformations. rsc.org

A comparative table of potential green solvents for the synthesis of this compound is presented below:

| Solvent | Advantages | Disadvantages |

| Water | Non-toxic, non-flammable, readily available, inexpensive. | Limited solubility of many organic compounds. |

| Cyrene™ | Biodegradable, non-toxic, derived from renewable resources. | Higher cost compared to traditional solvents. |

| Ethanol | Renewable, biodegradable, low toxicity. | Can be flammable and may interfere with some reactions. |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed from the product. | Requires specialized high-pressure equipment. |

Integration with Automation and Flow Chemistry in Organic Synthesis

The integration of automation and flow chemistry offers significant advantages in terms of reproducibility, scalability, safety, and efficiency. Applying these technologies to the synthesis and subsequent transformations of this compound represents a promising research trajectory.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is particularly well-suited for handling strained and potentially energetic molecules like oxetanes. The small reaction volumes at any given time in a flow reactor enhance safety by minimizing the risks associated with exothermic reactions or the handling of unstable intermediates.

Key areas for future research include:

Automated Synthesis: Developing a fully automated, multi-step flow synthesis of this compound. This would involve the integration of reaction, separation, and purification steps into a single, continuous process.

High-Throughput Screening: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to optimize the synthesis of this compound and its derivatives.

On-Demand Generation: Developing flow-based systems for the on-demand generation and immediate use of reactive intermediates derived from this compound, thereby avoiding their isolation and storage.

Polymerization: Exploring the use of flow reactors for the controlled polymerization of this compound-derived monomers, which could lead to polymers with well-defined properties. Hybrid radical/cationic photopolymerized systems have shown that controlling reaction rates can lead to tailorable polymer morphologies. rsc.org

A comparison of batch versus flow synthesis for this compound highlights the potential benefits of the latter:

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk with larger volumes of reactive materials. | Enhanced safety due to small reaction volumes. |

| Scalability | Often challenging to scale up directly. | More straightforward to scale by running the system for longer. |

| Control | Less precise control over reaction parameters (e.g., temperature, mixing). | Precise control over reaction parameters, leading to better reproducibility. |

| Efficiency | Can be time-consuming with multiple manual operations. | Can be more efficient through automation and continuous processing. |

Exploration of Bio-Inspired and Biomimetic Transformations Involving Oxetanes and Alkynes

Nature provides a rich source of inspiration for the development of novel and efficient chemical transformations. Bio-inspired and biomimetic approaches to the chemistry of this compound could lead to breakthroughs in its synthesis and application.

The oxetane ring is found in a number of natural products, such as taxol and dictyoxetane. mdpi.comresearchgate.net The biosynthesis of these molecules often involves elegant and highly selective enzymatic cyclization reactions. researchgate.net For instance, the total synthesis of dictyoxetane was guided by its putative biosynthesis, featuring a bio-inspired cyclization sequence. researchgate.net

Future research in this area could explore:

Enzymatic Synthesis: Identifying or engineering enzymes (e.g., cyclases, oxygenases) that can catalyze the formation of the this compound scaffold from acyclic precursors. This would offer a highly stereoselective and environmentally friendly synthetic route.

Biomimetic Catalysis: Developing small-molecule catalysts that mimic the function of enzymes involved in oxetane biosynthesis. Bio-inspired cobalt-catalysis has already been shown to enable the generation of nucleophilic radicals from oxetanes for various C-C bond-forming reactions. nih.govacs.org

Bio-orthogonal Chemistry: Utilizing the alkyne functionality of this compound in bio-orthogonal "click" reactions within biological systems. This could enable the labeling and tracking of biomolecules or the targeted delivery of therapeutic agents.

Natural Product Analogs: Using this compound as a building block to synthesize novel analogs of oxetane-containing natural products with potentially enhanced or modified biological activities.

Frontier Research in Oxetane-Alkyne Hybrid Systems for Novel Chemical Entities

The unique combination of a strained oxetane ring and a versatile alkyne functionality makes this compound an attractive starting point for the discovery of novel chemical entities with unique properties for applications in materials science and medicinal chemistry.

The oxetane moiety can act as a polar and metabolically stable bioisostere for gem-dimethyl and carbonyl groups in drug candidates, often leading to improved physicochemical properties. acs.orgresearchgate.netethz.ch The alkyne group, on the other hand, is a versatile handle for a wide range of chemical transformations, including cycloadditions, cross-coupling reactions, and polymerizations.

Frontier research in this domain could focus on:

Medicinal Chemistry: Incorporating the this compound scaffold into known drug molecules to explore its potential to enhance potency, selectivity, and pharmacokinetic profiles. The alkyne can be used to attach various substituents or to form more complex heterocyclic systems through cascade reactions. rsc.org

Materials Science: Utilizing this compound as a monomer or cross-linker for the synthesis of novel polymers. The oxetane ring can impart unique thermal and mechanical properties to the resulting materials, while the alkyne allows for post-polymerization modification. For instance, photosensitive resins incorporating oxetane structures have been developed for applications such as 3D printing. mdpi.comacs.org

Complex Molecule Synthesis: Employing this compound as a versatile building block in the total synthesis of complex natural products and other intricate molecular architectures. The dual reactivity of the oxetane and alkyne groups allows for sequential or cascade reactions to rapidly build molecular complexity.

Novel Heterocyclic Scaffolds: Developing new synthetic methodologies that leverage the combined reactivity of the oxetane and alkyne to construct novel heterocyclic ring systems that are not easily accessible through traditional methods.

The potential applications of this compound in these frontier areas are summarized below:

| Research Area | Potential Application | Key Features Utilized |

| Medicinal Chemistry | Novel drug candidates with improved properties. | Oxetane as a bioisostere; alkyne for diversification. |

| Materials Science | Advanced polymers with tailored properties. | Oxetane for thermal/mechanical stability; alkyne for polymerization/modification. |

| Complex Molecule Synthesis | Efficient synthesis of natural products and complex targets. | Dual reactivity of oxetane and alkyne for building complexity. |

| Heterocyclic Chemistry | Access to novel and diverse heterocyclic scaffolds. | Combined reactivity for unique cascade and cycloaddition reactions. |

常见问题

Basic: What are the recommended safety protocols for handling 3-ethynyl-3-methoxyoxetane in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use NIOSH/MSHA-certified respirators for vapor/fume control, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles. Wear lab coats or protective clothing to prevent skin contact .

- Ventilation: Ensure fume hoods with ≥100 fpm face velocity are used during synthesis or handling to minimize inhalation risks .

- Waste Disposal: Segregate waste in labeled, chemically compatible containers. Avoid aqueous disposal; collaborate with certified waste management services for incineration or neutralization .

Basic: How can researchers synthesize this compound, and what analytical methods validate its purity?

Answer:

- Synthesis: Start with oxetane precursors (e.g., 3-ethyloxetane-3-carboxylic acid) via nucleophilic substitution. Ethynylation can be achieved using trimethylsilylacetylene under Pd/Cu catalysis, followed by deprotection .

- Purity Validation:

Advanced: What strategies resolve contradictions in reported reactivity of this compound in ring-opening polymerizations?

Answer:

- Controlled Kinetic Studies: Conduct time-resolved H NMR to monitor monomer conversion under varying initiators (e.g., BF·OEt vs. anionic catalysts). Compare rate constants () and activation energies (E) .

- Computational Modeling: Use DFT (B3LYP/6-31G*) to assess steric/electronic effects of the methoxy group on oxetane ring strain and polymerization thermodynamics .

- Cross-Validation: Replicate conflicting studies with standardized conditions (e.g., solvent purity, temperature ±0.5°C) to isolate variables .

Advanced: How does the methoxy substituent influence the thermal stability of this compound derivatives?

Answer:

- Thermogravimetric Analysis (TGA): Compare weight loss profiles (N atmosphere, 10°C/min) of derivatives (e.g., polyoxetanes) with/without methoxy groups. Methoxy groups reduce decomposition onset temperatures by 20–30°C due to destabilized ether linkages .

- Differential Scanning Calorimetry (DSC): Analyze glass transition () and melting () points. Methoxy-substituted polymers exhibit ~50–60°C, lower than unsubstituted analogs ( ~80°C) .

- Accelerated Aging: Expose samples to 60°C/75% RH for 4 weeks; monitor degradation via FTIR (C-O-C peak at 1100 cm) and GPC (molecular weight drop >15% indicates instability) .

Basic: What are the key physicochemical properties of this compound critical for experimental design?

Answer:

- Molecular Weight: 140.15 g/mol (CHO) .

- Solubility: Miscible in THF, DCM, and acetone; sparingly soluble in water (<0.1 g/L at 25°C) .

- Density: ~1.12 g/cm (predicted via group contribution methods) .

- Reactivity: Ethynyl group participates in Huisgen cycloaddition (click chemistry); methoxy group enhances electron density for electrophilic substitutions .

Advanced: How can researchers mitigate side reactions during functionalization of this compound?

Answer:

- Protection/Deprotection: Temporarily protect the ethynyl group with trimethylsilyl (TMS) before methoxy-modification. Deprotect with TBAF in THF .

- Catalyst Optimization: Use PdCl(PPh)/CuI for Sonogashira couplings to minimize homocoupling byproducts. Maintain strict anhydrous conditions .

- In Situ Monitoring: Employ ReactIR to track intermediates (e.g., acetylide formation at 2100–2250 cm) and adjust reaction kinetics dynamically .

Basic: What spectroscopic techniques are optimal for characterizing this compound post-synthesis?

Answer:

- IR Spectroscopy: Identify ethynyl C≡C stretch (~2100 cm) and oxetane C-O-C asymmetric stretch (~1240 cm) .

- NMR: H NMR: Ethynyl proton (δ 2.8–3.2 ppm, singlet); oxetane protons (δ 4.1–4.6 ppm, multiplet). C NMR: Methoxy carbon at δ 56–58 ppm .

- Mass Spectrometry: High-resolution ESI-MS for exact mass confirmation (theoretical [M+Na]: 163.0375) .

Advanced: What methodologies assess the environmental impact of this compound in aquatic systems?

Answer:

- OECD 301F Test: Measure biodegradability via manometric respirometry over 28 days. Expected low biodegradation (<20%) due to stable oxetane ring .

- Daphnia magna Toxicity: Conduct 48-h EC tests. Preliminary data suggest EC >100 mg/L, classifying it as "harmful" under GHS .

- Leaching Studies: Use HPLC-UV to quantify leaching from polymers into water (LOD: 0.01 ppm). Correlate with molecular weight and crosslink density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。